2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide
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Overview
Description
2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide typically involves the acetylation of 2-amino benzothiazole derivatives. The process begins with the preparation of 2-amino-5-fluorobenzothiazole, which is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) in chloroform . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and antifungal properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and antifungal effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with cell wall synthesis or protein function in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-fluoroaniline: A related compound with similar structural features.
Benthiavalicarb isopropyl: A fungicide with adjacent substitution patterns.
Uniqueness
2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide is unique due to
Properties
Molecular Formula |
C11H10ClFN2OS |
---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C11H10ClFN2OS/c12-6-10(16)14-4-3-11-15-8-5-7(13)1-2-9(8)17-11/h1-2,5H,3-4,6H2,(H,14,16) |
InChI Key |
HUXCYUDLVGJSSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)CCNC(=O)CCl |
Origin of Product |
United States |
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